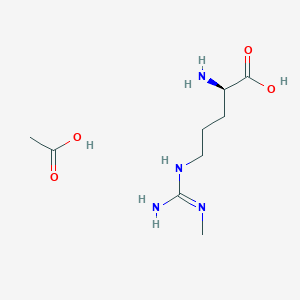
(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol
Übersicht
Beschreibung
Synthesis Analysis
MTP can be synthesized from tetrafluoro-1,4-benzenedimethanol through chlorination and hydrogenolysis. This process involves a two-step synthesis with a final yield of 95.4%, emphasizing the compound’s importance in chemical synthesis and its potential for large-scale production. Another method involves reacting 2,3,5,6-tetrafluoro-4-methylbenzoic acid with NaBH4 in ethylene glycol dimethyl ether, followed by a reaction with dimethyl sulfate .
Molecular Structure Analysis
The molecular formula of MTP is C8H6F4O . The InChI key, which is a unique identifier for chemical substances, is PJCSTULKVNHEGW-UHFFFAOYSA-N.
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrafluorobenzene Methanol
(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol, synthesized from tetrafluoro-1,4-benzenedimethanol through chlorination and hydrogenolysis, showcases high yields and efficiency. The process involves a two-step synthesis with a final yield of 95.4%, emphasizing the compound's importance in chemical synthesis and its potential for large-scale production (Qun, 2006).
Methanol as a Building Block in Synthesis
Methanol stands out as a versatile chemical compound, integral in producing complex structures such as acetic acid, methyl tertiary butyl ether, and dimethyl ether. Its role as a clean-burning fuel and in converting CO2 to methanol for reducing emissions highlights its environmental benefits. Moreover, methanol is a significant hydrogen source, with its production serving as an energy carrier for hydrogen storage (Dalena et al., 2018).
Utilization in Asymmetric Organic Synthesis
(2R,3R)-1,4-Dimethoxy-1,1,4,4-Tetraphenylbutane-2,3-Diol, with its diverse applications in asymmetric organic synthesis, emphasizes the role of (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol in this realm. The development of green chemistry-oriented synthetic methods further underscores the compound's significance in sustainable and eco-friendly chemical processes (Hu & Shan, 2020).
Methanol in Catalysis and Energy Technologies
The use of methanol in catalysis, specifically in N-methylation of amines and transfer hydrogenation of nitroarenes, underlines its potential in chemical synthesis and energy technologies. Its role as a hydrogen source and C1 synthon in these reactions highlights its versatility and utility in various industrial applications (Sarki et al., 2021).
Methanol in Oxidative Dehydrogenation Studies
Investigations into the catalytic oxidation of methanol using cationic palladium complexes offer insights into the mechanistic pathways of methanol utilization in industrial processes. The formation of methyl formate and 4-hydroxyphenyl formate as by-products further demonstrates methanol's reactivity and its potential in producing valuable industrial chemicals (Pearson & Waymouth, 2009).
Eigenschaften
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCSTULKVNHEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370164 | |
| Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |
CAS RN |
79538-03-7 | |
| Record name | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79538-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanol, 2,3,5,6-tetrafluoro-4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)


![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)



![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)





